

# Electrical properties of unintentionally doped InN

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An In-depth Technical Guide to the Electrical Properties of Unintentionally Doped **Indium Nitride** (InN)

#### Introduction

Indium Nitride (InN) is a semiconductor material with significant potential for next-generation optoelectronic and high-frequency electronic devices, owing to its narrow direct bandgap (≈0.7 eV) and high electron mobility.[1][2] However, a persistent challenge in the development of InN-based technology is the material's inherent and strong unintentional n-type conductivity. Asgrown InN films invariably exhibit high concentrations of free electrons, often in the range of 10¹¹ to 10²¹ cm⁻³.[2][3][4] This behavior stems from a combination of factors within the bulk material and, most notably, from a unique surface phenomenon. Understanding and controlling these sources of unintentional doping is critical for the realization of functional InN devices, particularly for achieving p-type conductivity.

This guide provides a detailed overview of the electrical properties of unintentionally doped (UID) InN, focusing on the origins of its conductivity, a summary of its quantitative electrical characteristics, and the experimental protocols used for its characterization.

## **Origins of Unintentional n-type Conductivity**

The high electron concentration in UID InN is not attributed to a single source but rather a combination of bulk material properties and a powerful surface effect. These contributing factors are often intertwined, making analysis complex.



#### **Bulk-Related Sources**

Initial research focused on sources within the bulk of the InN crystal. While their relative contributions are still debated, the primary candidates are native point defects, unintentional impurity incorporation, and structural defects.

- Native Point Defects: The nitrogen vacancy (V\_N) has long been considered a potential
  source of n-type conductivity. Theoretical calculations suggest that V\_N is a donor-type
  native defect. However, some studies indicate that native point defects alone are unlikely to
  be the primary source of the high bulk conductivity.[5]
- Unintentional Impurities: The incorporation of foreign atoms during the growth process is a significant contributor. Hydrogen and oxygen are common impurities that act as shallow donors in InN.[3][5] First-principles calculations suggest that monatomic hydrogen, in both interstitial and substitutional forms, is a plausible cause of the observed n-type conductivity. [5][6][7]
- Structural Defects: Dislocations, which are line defects in the crystal structure, can also play a role. It has been proposed that positively charged nitrogen vacancies located along dislocations contribute significantly to the free electron concentration, particularly explaining the observed decrease in electron density with increasing film thickness.[3]

### **Surface Electron Accumulation (SEA)**

A dominant factor contributing to the high n-type conductivity in InN is an intrinsic surface electron accumulation (SEA) layer.[1][8] This is a phenomenon where a dense layer of free electrons, with sheet densities on the order of 10<sup>13</sup> cm<sup>-2</sup>, forms at the InN surface.[8]

The origin of this accumulation is the unique band structure of InN. The Fermi stabilization energy (also known as the branch point energy) is located high above the conduction band minimum (CBM).[4][9] This leads to the formation of donor-type surface states that pin the surface Fermi level at this high energy, causing a strong downward bending of the energy bands.[8][9] To maintain charge neutrality, electrons are transferred to the conduction band, accumulating in a thin layer near the surface.[8][9] This SEA layer is a significant parallel conduction path that can dominate electrical transport measurements, often masking the true bulk properties of the material.



Caption: Logical relationship of sources contributing to UID InN conductivity.

## **Quantitative Electrical Properties**

The electrical properties of UID InN can vary significantly depending on the growth method (e.g., molecular beam epitaxy, MOCVD), growth conditions, and film thickness. The table below summarizes typical reported values for electron concentration, mobility, and conductivity. A common observation is that as the film thickness increases, the threading dislocation density decreases, which often leads to a lower bulk carrier concentration and higher electron mobility. [3][10]



Property	Symbol & Unit	Typical Range for UID InN	Notes
Electron Concentration	n (cm <sup>-3</sup> )	Low 10 <sup>17</sup> – High 10 <sup>18</sup> [10] (can reach >10 <sup>19</sup> [11])	Values are often an average of the bulk and surface contributions. The lowest reported values are in the 10 <sup>17</sup> cm <sup>-3</sup> range.[4]
Electron Mobility	μ (cm²/Vs)	500 – 3500[4][10]	Mobility is generally higher in films with lower carrier concentrations and lower dislocation densities.[10] The theoretical maximum mobility is estimated to be ~4400 cm²/Vs. [12]
Conductivity	σ (S/cm)	$10^2 - 10^4$	Calculated as σ = neμ, where e is the elementary charge. High conductivity is a direct result of the high electron concentration.
Surface Sheet Density	Ns (cm <sup>-2</sup> )	~2.5 x 10 <sup>13</sup> [8]	This is the density of electrons within the surface accumulation layer, a key contributor to the overall measured conductivity.



## **Experimental Protocols**

The characterization of InN's electrical properties relies on precise measurement techniques. The Hall effect measurement is the standard and most powerful method for determining carrier type, concentration, and mobility.

#### Hall Effect Measurement

The Hall effect describes the development of a transverse voltage (the Hall voltage, V\_H) across a current-carrying conductor when a magnetic field is applied perpendicular to the direction of the current. This voltage is directly proportional to the current (I), the magnetic field (B), and inversely proportional to the charge carrier density (n) and the sample thickness (t).

Methodology: The van der Pauw Technique

For thin films with arbitrary shapes, the van der Pauw method is a standard protocol for measuring resistivity and Hall effect.[10][13]

- 1. Sample Preparation:
- A square or cloverleaf-shaped sample is typically used.
- Four small ohmic contacts are made at the periphery of the sample. Indium contacts are commonly used for n-type InN.[14]
- 2. Resistivity Measurement:
- A known DC current (I AB) is passed between two adjacent contacts (e.g., A and B).
- The voltage (V\_CD) is measured between the other two contacts (C and D).
- The resistance R AB,CD is calculated as V CD / I AB.
- The measurement is repeated by applying current between contacts B and C and measuring the voltage across D and A to obtain R\_BC,DA.
- The sheet resistance (R\_s) is then calculated using the van der Pauw equation. For a symmetric sample, this simplifies, but the general form is: exp(-π \* R\_AB,CD / R\_s) + exp(-π



- \* R BC,DA/R s) = 1
- The bulk resistivity ( $\rho$ ) is calculated as  $\rho = R \cdot s \cdot t$ , where t is the film thickness.
- 3. Hall Voltage Measurement:
- A current (I\_AC) is passed through two opposite contacts (A and C).
- A magnetic field (B) is applied perpendicular to the sample plane.
- The Hall voltage (V H = V BD) is measured across the other two contacts (B and D).
- To eliminate errors from contact misalignment and thermoelectric effects, the measurement is repeated for reversed current and reversed magnetic field polarity.[13][15] The true Hall voltage is extracted from these multiple measurements.
- 4. Calculation of Electrical Properties:
- Hall Coefficient (R\_H): R\_H = (V\_H \* t) / (I\_AC \* B)
- Carrier Concentration (n): For n-type material, n = -1 / (e \* R\_H), where e is the elementary charge. The negative sign of R H confirms the carriers are electrons.
- Hall Mobility ( $\mu$ \_H):  $\mu$ \_H = |R\_H| /  $\rho$

Caption: Workflow for determining electrical properties via Hall effect.

## Conclusion

The electrical properties of unintentionally doped InN are dominated by a high intrinsic n-type conductivity. This conductivity arises from a complex interplay of bulk sources, including impurities and crystalline defects, and a pronounced surface electron accumulation layer that is inherent to the material. Typical electron concentrations are in the  $10^{17}$  -  $10^{18}$  cm<sup>-3</sup> range, with mobilities reaching as high as 3500 cm<sup>2</sup>/Vs.[4][10] The Hall effect measurement, particularly using the van der Pauw method, remains the definitive technique for characterizing these properties. A thorough understanding of these phenomena is essential for developing strategies to control the conductivity and unlock the full potential of InN for advanced electronic and optoelectronic applications.



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